molecular formula C2H2N3S- B296123 1H-1,2,3-triazole-5-thiolate

1H-1,2,3-triazole-5-thiolate

Cat. No. B296123
M. Wt: 100.13 g/mol
InChI Key: LLCOQBODWBFTDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-triazole-5-thiolate is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is a versatile ligand that can be used in various applications, including catalysis, bioconjugation, and drug discovery.

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazole-5-thiolate is not well understood, but it is believed to involve the formation of metal complexes and the interaction with biological molecules. This compound can act as a nucleophile, which allows it to form covalent bonds with electrophilic molecules. Additionally, the sulfur atom in 1H-1,2,3-triazole-5-thiolate can act as a hydrogen bond acceptor, which makes it useful for the formation of protein-ligand complexes.
Biochemical and Physiological Effects:
1H-1,2,3-triazole-5-thiolate has been shown to have various biochemical and physiological effects. This compound has been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells. Additionally, 1H-1,2,3-triazole-5-thiolate has been shown to have antimicrobial properties, particularly against Gram-positive bacteria. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1H-1,2,3-triazole-5-thiolate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. Additionally, this compound can be easily modified to introduce various functional groups, which makes it useful for a wide range of applications. However, there are also some limitations to using 1H-1,2,3-triazole-5-thiolate in lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the study of 1H-1,2,3-triazole-5-thiolate. One potential area of research is the development of new synthetic methods for this compound, particularly those that are more efficient and cost-effective. Additionally, there is a need for further studies on the mechanism of action of 1H-1,2,3-triazole-5-thiolate, particularly in the context of its potential as a drug candidate. Finally, there is a need for more studies on the potential applications of 1H-1,2,3-triazole-5-thiolate in areas such as catalysis, bioconjugation, and materials science.
Conclusion:
In conclusion, 1H-1,2,3-triazole-5-thiolate is a versatile compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound has been extensively studied for its potential applications in catalysis, bioconjugation, and drug discovery. While there is still much to learn about the mechanism of action of 1H-1,2,3-triazole-5-thiolate, its potential as a drug candidate and its various biochemical and physiological effects make it a promising area of research for the future.

Synthesis Methods

The synthesis of 1H-1,2,3-triazole-5-thiolate can be achieved through various methods, including click chemistry, thiol-ene reaction, and thiol-yne reaction. One of the most popular methods for synthesizing this compound is the click chemistry approach, which involves the reaction of an alkyne and an azide in the presence of a copper catalyst. This method is efficient, high yielding, and can be used for the synthesis of a wide range of 1,2,3-triazole derivatives.

Scientific Research Applications

1H-1,2,3-triazole-5-thiolate has been extensively used in scientific research due to its unique properties. This compound can act as a chelating agent, which makes it useful for the synthesis of metal complexes and catalysis. It can also be used for the modification of biomolecules, such as proteins and DNA, through bioconjugation reactions. Additionally, 1H-1,2,3-triazole-5-thiolate has been studied for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.

properties

Molecular Formula

C2H2N3S-

Molecular Weight

100.13 g/mol

IUPAC Name

2H-triazole-4-thiolate

InChI

InChI=1S/C2H3N3S/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6)/p-1

InChI Key

LLCOQBODWBFTDD-UHFFFAOYSA-M

SMILES

C1=NNN=C1[S-]

Canonical SMILES

C1=NNN=C1[S-]

Origin of Product

United States

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